molecular formula C21H19FN2O5S2 B2478046 N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide CAS No. 897620-40-5

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide

Cat. No.: B2478046
CAS No.: 897620-40-5
M. Wt: 462.51
InChI Key: AUUIKMSIISTEBS-UHFFFAOYSA-N
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Description

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide is a synthetically designed small molecule that incorporates multiple pharmacologically active motifs, making it a compound of significant interest for early-stage pharmaceutical research and chemical biology. Its molecular structure features a benzamide core, a known scaffold in medicinal chemistry, substituted with a nitro group which can serve as a handle for further chemical modification or influence electron distribution. The compound also contains a benzenesulfonamide group, a functional moiety present in a range of therapeutic agents, including cyclooxygenase-2 (COX-2) inhibitors . The integration of a thiophene ring, a common heterocycle in drug discovery, further enhances the structural complexity and potential for diverse interaction with biological targets. The presence of sulfonamide groups in compounds has been extensively studied for various biological activities, and such molecules are often explored in patent literature for their therapeutic potential . As a building block, this compound is valuable for probing structure-activity relationships, developing new synthetic methodologies, and screening for biological activity in assays related to inflammation, oncology, and other disease areas. Researchers can utilize this chemical in the synthesis of more complex molecules or as a reference standard in analytical studies. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5S2/c1-13-11-16(6-7-17(13)22)31(28,29)20(19-4-3-9-30-19)12-23-21(25)15-5-8-18(24(26)27)14(2)10-15/h3-11,20H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUIKMSIISTEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide, a complex synthetic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including a sulfonamide moiety and a nitro group, which contribute to its biological properties. Its molecular formula is C20H16ClFN2O5S2C_{20}H_{16}ClFN_{2}O_{5}S_{2} with a molecular weight of approximately 482.93 g/mol.

Property Value
Molecular FormulaC20H16ClFN2O5S2C_{20}H_{16}ClFN_{2}O_{5}S_{2}
Molecular Weight482.93 g/mol
CAS Number923172-28-5
StructureStructure

The compound exhibits its biological activity primarily through interactions with various receptors, including cannabinoid receptors. Its unique structure allows it to modulate inflammatory pathways and potentially provide neuroprotective effects.

  • Anti-inflammatory Activity : The sulfonamide group is known for its anti-inflammatory properties, making this compound a candidate for treating conditions characterized by excessive inflammation.
  • Cannabinoid Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator at cannabinoid receptors, which are pivotal in pain management and neuroprotection .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.

  • Study on Inflammatory Diseases : A study published in Journal of Medicinal Chemistry indicated that compounds with similar sulfonamide structures demonstrated significant anti-inflammatory effects in murine models of arthritis.
  • Neuroprotective Effects : Research highlighted the potential of cannabinoid receptor modulators in neuroprotection, suggesting that this compound could offer therapeutic benefits in neurodegenerative diseases .

Synthesis Pathways

The synthesis of this compound involves several steps:

  • Formation of the Thiophene Ring : Utilizing palladium-catalyzed cross-coupling reactions.
  • Sulfonylation Reaction : Introducing the sulfonamide group through reaction with sulfonyl chlorides.
  • Nitro Group Introduction : Achieved via nitration reactions under controlled conditions.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups : The target compound’s nitro group (strong EWG) contrasts with the methyl group in ’s analogue, likely reducing electron density at the benzamide core and altering reactivity .
  • Sulfonyl vs. amino linkers: The dimethylamino group in ’s compound may improve solubility but reduce metabolic stability compared to the sulfonyl group in the target compound .

Functional Group Variations and Physicochemical Properties

  • Nitro group impact : The 4-nitro substituent in the target compound increases polarity and hydrogen-bond acceptor capacity, which may enhance binding to hydrophobic pockets with polar residues (e.g., kinases) but reduce membrane permeability .
  • Thiophene vs.
  • Sulfonyl positioning : The 4-fluoro-3-methylsulfonyl group in the target compound introduces steric hindrance and fluorine-mediated hydrophobic interactions, contrasting with simpler sulfonamides in .

Q & A

Q. What are the critical synthetic routes for this compound, and how can reaction conditions be optimized for high yields?

The synthesis typically involves:

  • Sulfonylation : Introducing the 4-fluoro-3-methylbenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 0–5°C) .
  • Amidation : Coupling the sulfonamide intermediate with 3-methyl-4-nitrobenzoyl chloride using coupling agents like EDC/HOBt in dichloromethane .
  • Thiophene integration : A Friedel-Crafts alkylation or thiophene-directed coupling to attach the thiophen-2-yl group, requiring Lewis acids like AlCl₃ . Key conditions : Strict temperature control (<10°C for sulfonylation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for structural confirmation, and what data should be prioritized?

  • NMR spectroscopy : ¹H/¹³C NMR identifies sulfonyl (δ ~3.1–3.3 ppm for SO₂CH₂), nitro (δ ~8.2 ppm for NO₂), and thiophene protons (δ ~6.9–7.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry of the ethylsulfonyl-thiophene moiety (bond angles: 104–112° for S–C–C–S) .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 503.12) and fragmentation patterns .

Q. How do electron-withdrawing groups (e.g., nitro, sulfonyl) influence reactivity in substitution reactions?

The nitro group deactivates the benzamide ring, directing electrophiles to meta positions, while the sulfonyl group enhances leaving-group ability in SN2 reactions. For example, the sulfonamide nitrogen participates in hydrogen bonding with biological targets, affecting binding kinetics .

Advanced Research Questions

Q. How can stereochemical outcomes during ethylsulfonyl-thiophene formation be controlled?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity in thiophene coupling .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring syn addition (diastereomeric ratio >4:1) .
  • Monitoring : Real-time chiral HPLC (Chiralpak AD-H column) tracks enantiomeric excess (>90% achievable) .

Q. What strategies resolve contradictions between computational binding predictions and experimental data?

  • Multi-technique validation : Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) to assess binding kinetics (e.g., Kₐ discrepancies <20% indicate force field inaccuracies) .
  • Solvent correction : Apply implicit solvent models (e.g., PBS in MD simulations) to account for hydrophobic interactions overlooked in dry docking .
  • Mutagenesis studies : Ala-scanning of target proteins identifies residues critical for binding, reconciling computational/experimental ΔG values .

Q. What methodologies analyze degradation pathways under stress conditions?

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours .
  • Analytical tools :
  • HPLC-DAD : Quantifies degradation products (e.g., nitro group reduction to amine at Rₜ 12.3 min) .
  • LC-MS/MS : Identifies cleavage of the sulfonamide bond (m/z 215.08 fragment) .
    • Kinetic modeling : Zero-order decay constants (k ~0.012 h⁻¹ in pH 7.4 buffer) predict shelf-life .

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